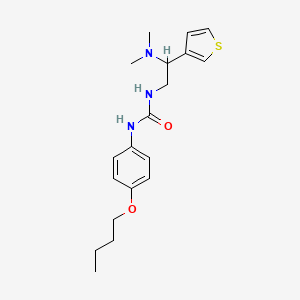

1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea

Description

1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is a synthetic urea derivative featuring a 4-butoxyphenyl group and a 2-(dimethylamino)-2-(thiophen-3-yl)ethyl moiety.

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-4-5-11-24-17-8-6-16(7-9-17)21-19(23)20-13-18(22(2)3)15-10-12-25-14-15/h6-10,12,14,18H,4-5,11,13H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNLALSXOGEXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 4-butoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been explored for its potential biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for key strains are summarized below:

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Escherichia coli | 31.25 - 125 | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 62.5 - 250 | Inhibition of nucleic acid synthesis |

These results suggest that the compound could serve as a lead candidate for antibiotic development.

Anticancer Research

The compound's structure allows for investigation into its cytotoxic effects against cancer cell lines. In vitro assays have shown varying degrees of cytotoxicity, with IC50 values ranging from 20 μM to 50 μM across different cell lines, indicating moderate cytotoxicity while maintaining a favorable therapeutic window.

Organic Synthesis

As an intermediate in organic synthesis, this compound can facilitate the creation of more complex molecules. Its unique structural features make it valuable in developing new pharmaceuticals and specialty chemicals.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Study on Antimicrobial Efficacy : Researchers demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus at concentrations as low as 0.007 mg/mL, outperforming standard antibiotics like ciprofloxacin.

- Cytotoxicity Assessment : In vitro assays revealed effective cytotoxicity against various cancer cell lines, warranting further investigation into its mechanism of action.

- Mechanism Exploration : Another study focused on elucidating how the compound disrupts critical cellular processes in bacteria, leading to cell death.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other urea derivatives allow for comparative analysis. Key analogs include:

Structural Analogues and Their Properties

Key Structural and Functional Differences

Aromatic/Heterocyclic Groups :

- The target compound employs a thiophene ring, an electron-rich heterocycle, which may enhance π-π stacking or hydrophobic interactions compared to M64’s pyridine (a more basic, hydrogen bond-accepting group) .

- The 4-butoxyphenyl group provides lipophilicity, contrasting with M64’s trifluoromethylphenyl (electron-withdrawing) and 7n’s chloro-trifluoromethylphenyl (enhanced electrophilicity) .

Biological Activity: M64’s FAK activation underscores urea derivatives’ role in kinase modulation, suggesting the target compound could share similar mechanisms if optimized for solubility (e.g., via salt formation, as in M64HCl) .

The trimethoxysilyl-functionalized urea () highlights applications in material science, diverging from the target’s presumed biological focus .

Pharmacokinetic and Regulatory Considerations

- The butoxyphenyl group may improve metabolic stability compared to smaller alkoxy groups but could increase plasma protein binding, reducing bioavailability.

- Legislative documents () reference structurally distinct benzimidazole derivatives (e.g., Butonitazene), emphasizing the need for regulatory distinction between urea-based compounds and controlled analogs .

Biological Activity

1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound categorized as a urea derivative. Its unique chemical structure suggests potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Molecular Formula

- Chemical Formula : C19H27N3O2S

- CAS Number : 1105237-97-5

Structural Characteristics

The compound features a butoxyphenyl group, a dimethylamino substituent, and a thiophenyl moiety, which may contribute to its biological properties. The presence of sulfur in the thiophene ring is particularly noteworthy, as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549) .

The anticancer effects are often attributed to:

- Induction of cell cycle arrest at the G2/M phase.

- Activation of apoptotic pathways through caspase activation.

- Disruption of microtubule dynamics, leading to mitotic arrest .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation; apoptosis induction | |

| Antimicrobial | Activity against bacterial strains |

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : 4-butoxyaniline and an isocyanate derivative.

- Reaction Conditions : Often conducted under reflux or using catalysts to enhance yield and purity .

Research Applications

- Medicinal Chemistry : Investigated for drug development due to its structural features.

- Biological Studies : Used in studies aimed at understanding its mechanism of action on cancer cells and bacteria.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar urea derivatives, researchers found that these compounds significantly reduced viability in multiple cancer cell lines with IC50 values ranging from 0.85 µM to 3.32 µM across different types . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.